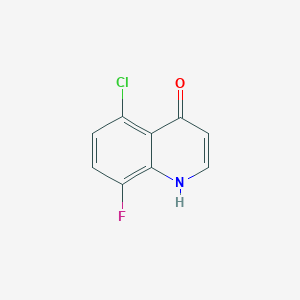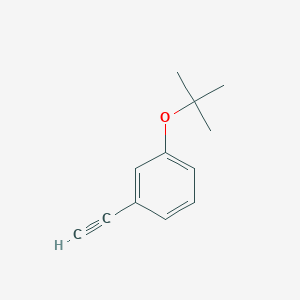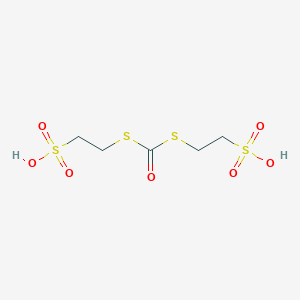
Ambroxol O-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ambroxol O-glucuronide is a metabolite of ambroxol, a mucolytic agent commonly used in the treatment of respiratory diseases. Ambroxol itself is known for its ability to thin mucus, making it easier to cough up, and is widely used in conditions like chronic bronchitis and asthma. The glucuronidation of ambroxol, resulting in this compound, is a significant metabolic pathway that enhances the compound’s solubility and excretion from the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ambroxol O-glucuronide typically involves the glucuronidation of ambroxol. This process can be carried out enzymatically using recombinant human enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction conditions often include the presence of cofactors like UDP-glucuronic acid and specific pH and temperature settings to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity and the continuous supply of substrates and cofactors. The product is then purified using techniques like chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Ambroxol O-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and release of the parent compound, ambroxol .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions using UDP-glucuronic acid as a cofactor.
Major Products:
Hydrolysis: Ambroxol and glucuronic acid.
Conjugation: this compound.
Aplicaciones Científicas De Investigación
Ambroxol O-glucuronide has several applications in scientific research:
Mecanismo De Acción
Ambroxol O-glucuronide exerts its effects primarily through its role as a metabolite of ambroxol. The glucuronidation process enhances the solubility of ambroxol, facilitating its excretion from the body. This process is crucial for the detoxification and elimination of ambroxol, reducing its potential toxicity . The molecular targets involved include UDP-glucuronosyltransferases, which catalyze the glucuronidation reaction .
Comparación Con Compuestos Similares
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine, known for its potent analgesic effects.
Propofol O-glucuronide: A metabolite of the anesthetic propofol, involved in its detoxification and excretion.
Uniqueness: Ambroxol O-glucuronide is unique due to its specific role in the metabolism of ambroxol, a widely used mucolytic agent. Unlike other glucuronides, it is primarily involved in respiratory therapy, highlighting its importance in treating respiratory diseases .
Propiedades
Fórmula molecular |
C19H26Br2N2O7 |
|---|---|
Peso molecular |
554.2 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H26Br2N2O7/c20-9-5-8(13(22)12(21)6-9)7-23-10-1-3-11(4-2-10)29-19-16(26)14(24)15(25)17(30-19)18(27)28/h5-6,10-11,14-17,19,23-26H,1-4,7,22H2,(H,27,28)/t10?,11?,14-,15-,16+,17-,19+/m0/s1 |
Clave InChI |
SWWWCJOOFQHHAM-IOKCRUOTSA-N |
SMILES isomérico |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1h)-isoquinolinepropanoic acid](/img/structure/B13448997.png)
![4-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-phenol](/img/structure/B13448999.png)

![2-Chloro-5-ethylbenzo[d]oxazole](/img/structure/B13449015.png)
![(2R,3S,4R,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13449018.png)


![tert-butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13449042.png)
![3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13449044.png)
![N-[(3S,3aS,5aS,10S,10aS,10bS)-3,5a,10-trimethyl-2-oxo-3,3a,4,5,6,10,10a,10b-octahydro-[1]benzofuro[7,6-f][1,3]benzothiazol-8-yl]-2,6-difluorobenzamide](/img/structure/B13449050.png)


![(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone](/img/structure/B13449079.png)
